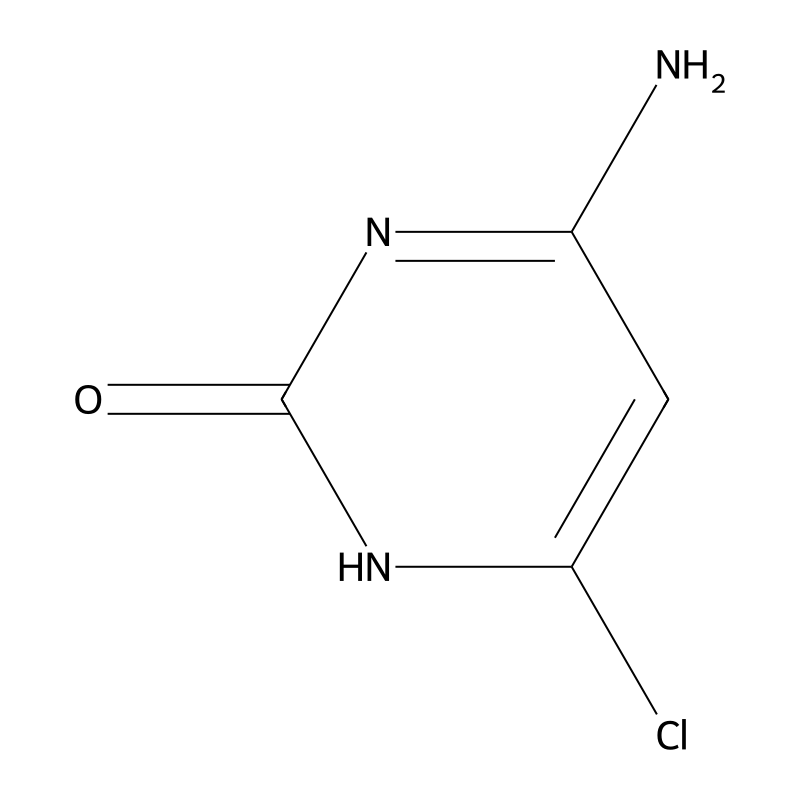

6-Chlorocytosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

DNA Base Analogue:

6-Chlorocytosine (6-Cl-C) is a modified nucleobase, meaning it shares structural similarities with the natural pyrimidine bases found in DNA (cytosine, thymine, and uracil). However, 6-Cl-C possesses a chlorine atom attached to the sixth carbon position, differentiating it from cytosine. Due to this structural alteration, 6-Cl-C can act as a DNA base analogue. When incorporated into DNA during replication, it can disrupt base pairing and cause miscoding, potentially leading to mutagenesis (the introduction of mutations) []. This property makes 6-Cl-C a valuable tool in studying DNA replication, mutagenesis, and DNA repair mechanisms.

Studying DNA Mismatch Repair:

Scientists utilize 6-Cl-C to investigate DNA mismatch repair (MMR), a cellular process that corrects errors incorporated during DNA replication. When 6-Cl-C is incorporated opposite guanine (G) in DNA, it forms a mismatched pair that cannot form proper hydrogen bonds, leading to the activation of MMR pathways. Studying how cells handle this mismatch and repair the DNA helps researchers understand the intricate workings of MMR and its role in maintaining genome stability.

Potential Anti-Cancer Applications:

The mutagenic properties of 6-Cl-C have also sparked interest in its potential anti-cancer applications. Cancer cells often exhibit defects in DNA repair mechanisms. Exploiting this vulnerability, researchers hypothesize that incorporating 6-Cl-C into cancer cells' DNA could induce high levels of mutations, leading to cell death or growth arrest []. However, further research is necessary to evaluate the efficacy and safety of 6-Cl-C in cancer treatment.

6-Chlorocytosine is a halogenated derivative of the nucleobase cytosine, characterized by the presence of a chlorine atom at the sixth carbon position of its pyrimidine ring. Its chemical formula is C₄H₄ClN₃O, and it is classified as a heterocyclic compound. This compound plays a significant role in various biochemical processes and has garnered attention in both medicinal chemistry and molecular biology due to its unique properties.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Deamination: Under certain conditions, 6-chlorocytosine can lose its amino group, resulting in the formation of 6-chlorouracil.

- Hydrolysis: The compound can hydrolyze in aqueous solutions, particularly under acidic or basic conditions, affecting its stability and reactivity.

These reactions are crucial for understanding its behavior in biological systems and synthetic applications.

6-Chlorocytosine exhibits notable biological activities:

- Incorporation into DNA: It can be incorporated into DNA during replication, leading to mutagenic effects. Studies have shown that its presence can alter cytosine methylation patterns and induce gene silencing .

- Antiviral Properties: Some research indicates potential antiviral activity against certain viruses, although more studies are needed to elucidate its mechanisms and efficacy.

- Mutagenicity: As a chlorinated nucleobase, it possesses intrinsic mutagenic properties, particularly under conditions of oxidative stress .

Several methods have been developed for synthesizing 6-chlorocytosine:

- Chlorination of Cytosine: This is the most straightforward method, involving the chlorination of cytosine at the sixth position using reagents like phosphorus oxychloride.

- Nucleophilic Substitution Reactions: Starting from 5-chlorocytosine or other derivatives, nucleophiles can be introduced to yield 6-chlorocytosine.

- Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protecting group strategies and selective deprotection.

Each method has its advantages and challenges regarding yield, purity, and scalability.

6-Chlorocytosine finds applications in several fields:

- Research in Molecular Biology: Its ability to incorporate into DNA makes it a valuable tool for studying mutagenesis and gene regulation.

- Pharmaceutical Development: Potential applications in antiviral drug development are being explored.

- Chemical Biology: Used as a building block for synthesizing other nucleobase analogs or modified nucleotides.

Studies on the interactions of 6-chlorocytosine with various biological molecules have revealed important insights:

- DNA Interactions: Its incorporation into DNA can lead to structural changes that affect replication and transcription processes.

- Protein Binding: Research has indicated that 6-chlorocytosine may interact with specific proteins involved in DNA repair mechanisms, potentially influencing their activity.

Understanding these interactions is vital for assessing the compound's biological implications.

Several compounds share structural similarities with 6-chlorocytosine. Here are a few notable examples:

Uniqueness of 6-Chlorocytosine

The distinct positioning of the chlorine atom at the sixth carbon sets 6-chlorocytosine apart from other chlorinated nucleobases. This specific substitution influences its biological activity and chemical reactivity differently than other similar compounds, making it a subject of interest in both synthetic chemistry and biological research.